molecular formula C16H25NO3 B11663943 1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol

1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol

Cat. No.: B11663943
M. Wt: 279.37 g/mol
InChI Key: FRAXYCXDPSCWFT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol typically involves the reaction of 3-methoxyphenol with epichlorohydrin to form an intermediate glycidyl ether. This intermediate is then reacted with 4-methylpiperidine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-pressure reactors and automated systems can further enhance the scalability of the production process. Purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted phenol ethers.

Scientific Research Applications

1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenoxy group can bind to specific sites on enzymes, inhibiting their activity. The methylpiperidinyl group can interact with receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-amine: Similar structure but with an amine group instead of an alcohol group.

    1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-one: Similar structure but with a ketone group instead of an alcohol group.

    1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-thiol: Similar structure but with a thiol group instead of an alcohol group.

Uniqueness

1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenoxy and methylpiperidinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

1-(3-methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol

InChI

InChI=1S/C16H25NO3/c1-13-6-8-17(9-7-13)11-14(18)12-20-16-5-3-4-15(10-16)19-2/h3-5,10,13-14,18H,6-9,11-12H2,1-2H3

InChI Key

FRAXYCXDPSCWFT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC=CC(=C2)OC)O

Origin of Product

United States

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